Erythromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/

FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate

Very soluble in acetone, ethyl ether, ethanol, chloroform

Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate

Solubility in water: approx 2 mg/ML

4.59e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity and Resistance:

- Understanding mechanisms of action: Erythromycin works by inhibiting protein synthesis in bacteria. Research continues to explore the intricacies of this process, including how the drug binds to ribosomes and disrupts protein production [Source: National Institutes of Health, ]. This knowledge can aid in developing new antibiotics that target similar mechanisms but evade resistance strategies employed by bacteria.

- Combating antibiotic resistance: The overuse of antibiotics has led to the emergence of resistant bacterial strains. Scientists are investigating the ability of erythromycin, alone or in combination with other drugs, to combat these resistant pathogens [Source: Clinical Microbiology Reviews, ].

Gastrointestinal Motility:

- Prokinetic effects: Erythromycin exhibits prokinetic properties, meaning it can stimulate contractions in the gastrointestinal tract. Research is ongoing to determine its effectiveness in treating conditions like gastroparesis (delayed stomach emptying) [Source: Journal of Antimicrobial Chemotherapy, ].

Immunomodulatory effects:

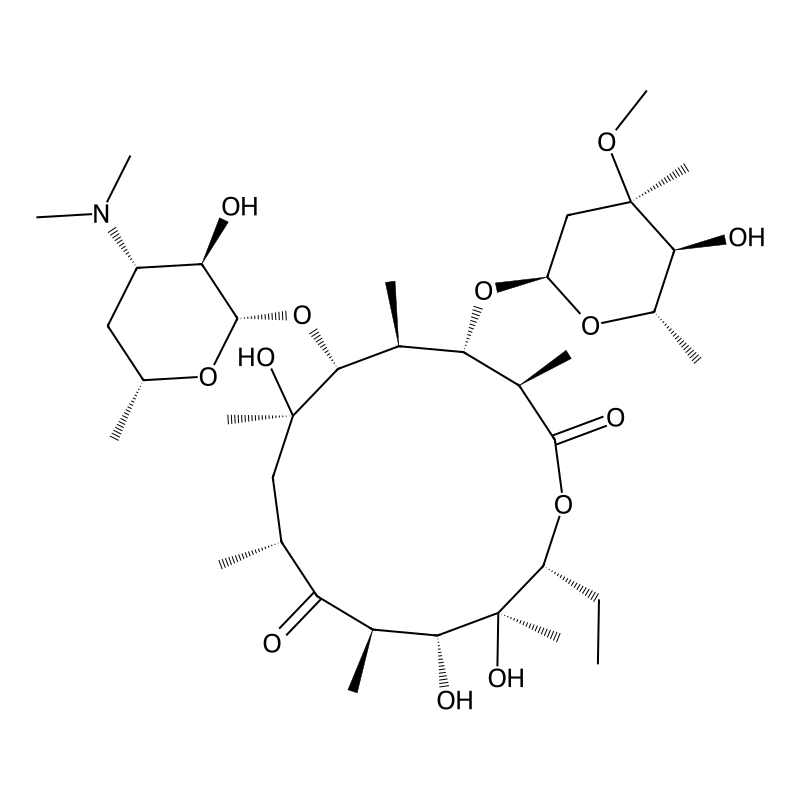

Erythromycin is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat bacterial infections and exhibits a broad spectrum of activity against various Gram-positive bacteria and some Gram-negative bacteria. The compound is notable for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides during translation. Erythromycin is composed of four closely related compounds: erythromycin A, B, C, and D, with erythromycin A being the most pharmacologically active form .

- Formation of Imines: Erythromycin can react with aldehydes to form cyclic imines, demonstrating its reactivity with various functional groups .

- Hydrazone Derivatives: The imine form of erythromycin reacts with hydrazines to produce hydrazone derivatives, which may have different biological activities .

- Metabolism: Erythromycin is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that can influence its pharmacological effects and interactions with other drugs .

Erythromycin exhibits bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria outright. Its mechanism involves binding to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome, disrupting protein synthesis by blocking peptide chain elongation. Additionally, erythromycin acts as a motilin receptor agonist, enhancing gastrointestinal motility .

The synthesis of erythromycin has been a subject of extensive research due to its complex structure comprising multiple stereogenic centers. Notable methods include:

- Total Synthesis: Robert Woodward's total synthesis of erythromycin A in 1981 was a landmark achievement in organic chemistry. This method involved multiple steps and careful stereochemical control to construct the macrolide structure .

- Semi-synthetic Approaches: Various semi-synthetic derivatives have been developed from naturally occurring precursors like 6-deoxyerythronolide B. These methods often involve selective modifications to enhance antibacterial activity or reduce toxicity .

Erythromycin is widely used in clinical settings for treating respiratory tract infections, skin infections, and sexually transmitted diseases. It is particularly useful for patients allergic to penicillin. Its applications extend beyond antibiotic therapy; it is also utilized as a prokinetic agent for gastrointestinal motility disorders due to its action on motilin receptors .

Erythromycin is known to interact with several drugs due to its role as a cytochrome P450 inhibitor. Notable interactions include:

- Statins: Co-administration with statins like simvastatin can lead to increased plasma levels of these drugs, raising the risk of adverse effects such as rhabdomyolysis .

- Other Antibiotics: Erythromycin can affect the metabolism of other antibiotics and medications that are substrates for CYP3A4, necessitating careful monitoring when prescribed together .

Adverse reactions associated with erythromycin include gastrointestinal disturbances (nausea, vomiting), potential liver toxicity (cholestatic hepatitis), and rare but serious allergic reactions .

Erythromycin belongs to a class of antibiotics known as macrolides. Other similar compounds include:

| Compound | Structure Type | Antibacterial Spectrum | Unique Features |

|---|---|---|---|

| Azithromycin | Macrolide | Broad-spectrum | Longer half-life; less frequent dosing |

| Clarithromycin | Macrolide | Broad-spectrum | Improved activity against some Gram-negative bacteria |

| Roxithromycin | Macrolide | Broad-spectrum | Better oral bioavailability than erythromycin |

| Spiramycin | Macrolide | Narrower spectrum | Effective against certain protozoa |

Erythromycin's uniqueness lies in its specific binding affinity and mechanism of action against bacterial ribosomes compared to these other macrolides. Its historical significance as one of the first macrolides discovered also contributes to its distinct position in antimicrobial therapy .

Purity

Physical Description

Color/Form

Crystals from water

White or slightly yellow crystals or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

LogP

3.06 (LogP)

log Kow = 3.06

3.06

Odor

Decomposition

Appearance

Melting Point

191 °C

After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids

MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/

Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 66 of 163 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 97 of 163 companies with hazard statement code(s):;

H317 (36.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (63.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (35.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): In veterinary medicine, /erythromycin/ is used the treatment of clinical and subclinical mastitis in lactating cows, for the treatment of infectious diseases due to erythromycin-sensitive bacteria (cattle, sheep, swine, poultry) and for the treatment of chronic respiratory diseases due to mycoplasma in poultry.

Erythromycin is used as an alternative agent in the treatment of anthrax. Parenteral penicillins generally have been considered the drugs of choice for the treatment of naturally occurring or endemic anthrax caused by susceptible strains of Bacillus anthracis, including clinically apparent GI, inhalational, or meningeal anthrax and anthrax septicemia, although IV ciprofloxacin or IV doxycycline also are recommended. Erythromycin is suggested as an alternative to penicillin G for the treatment of naturally occurring or endemic anthrax in patients hypersensitive to penicillins. ./NOT included in US product label/

Erythromycin is used topically in the treatment of acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions which predominate and the response to therapy. Topical anti-infectives, including erythromycin, are generally effective in the treatment of mild to moderate inflammatory acne. However, use of topical anti-infectives as monotherapy may lead to bacterial resistance; this resistance is associated with decreased clinical efficacy. Topical erythromycin is particularly useful when used with benzoyl peroxide or topical retinoids. Results of clinical studies indicate that combination therapy results in a reduction in total lesion counts of 50 to 70%. /Included in US product label/

For more Therapeutic Uses (Complete) data for Erythromycin (23 total), please visit the HSDB record page.

Pharmacology

Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AF - Antiinfectives for treatment of acne

D10AF02 - Erythromycin

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA01 - Erythromycin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA17 - Erythromycin

Mechanism of Action

Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH.

... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/

Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

215031-94-0

114-07-8

7704-67-8

7540-22-9

Absorption Distribution and Excretion

In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile.Under 5% of the orally administered dose of erythromycin is found excreted in the urine. A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized.

Erythromycin is found in most body fluids and accumulates in leucocytes and inflammatory liquid. Spinal fluid concentrations of erythromycin are low, however, the diffusion of erythromycin through the blood-brain barrier increases in meningitis, likely due to the presence of inflamed tissues which are easily penetrated. Erythromycin crosses the placenta.

The clearance of erythromycin in healthy subjects was 0.53 ± 0.13 l/h/kg after a 125mg intravenous dose. In a clinical study of healthy patients and patients with liver cirrhosis, clearance of erythromycin was significantly reduced in those with severe liver cirrhosis. The clearance in cirrhotic patients was 42.2 ± 10.1 l h–1 versus 113.2 ± 44.2 l h-1 in healthy patients.

Absorption of orally administered erythromycins occurs mainly in the duodenum. The bioavailability of the drugs is variable and depends on several factors including the particular erythromycin derivative, the formulation of the dosage form administered, acid stability of the derivative, presence of food in the GI tract, and gastric emptying time.

Erythromycin is rather slowly absorbed after oral administration. peak serum concentrations ranged from 0.1 to 4.8 ug/mL according to the form and the coating of erythromycin administered. The oral absorption is less that 50% and erythromycin is degraded by gastric acid. It is absorbed in the small intestine (mainly in duodenum for humans) as erythromycin base.

Erythromycin diffuses readily into intracellular fluids, achieving antibacterial activity in essentially all sites except the brain and CSF. Erythromycin penetrates into prostatic fluid, achieving concentrations approximately 40% of those in plasma. Concentrations in middle ear exudate reach only 50% of serum concentrations and thus may be inadequate for the treatment of otitis media caused by H. influenzae. Protein binding is approximately 70% to 80% for erythromycin base and even higher, 96%, for the estolate. Erythromycin traverses the placenta, and drug concentrations in fetal plasma are about 5% to 20% of those in the maternal circulation. Concentrations in breast milk are 50% of those in serum.

In an in vitro model using human skin, erythromycin was absorbed into the stratum corneum following topical application of 10-20 mg of the drug in a vehicle containing dimethylacetamide and 95% alcohol. The drug does not appear to be absorbed systemically following twice daily application of a 2% solution of the drug in a vehicle containing 77% alcohol and polyethylene glycol and acetone. It is not known if erythromycin is absorbed from intact or denuded skin, wounds, or mucous membranes following topical application of an ointment containing the drug.

For more Absorption, Distribution and Excretion (Complete) data for Erythromycin (13 total), please visit the HSDB record page.

Metabolism Metabolites

Twenty hours after an oral administration of 10 mg erythromycin to rats, about 37-43% of the administered radioactivity was recovered in the intestinal tract plus feces, 27.2 to 36.1% in the urine, 21-29% in the expired air. It was rapidly metabolized in the liver, mainly through demethylation process, and excreted in the bile as des-N-methyl-erythromycin, the major metabolite present only in the bile and in the intestinal contents of rats. The isotropic methyl group was eliminated in the expired air as CO2.

Hepatic. Extensively metabolized - after oral administration, less than 5% of the administered dose can be recovered in the active form in the urine. Erythromycin is partially metabolized by CYP3A4 resulting in numerous drug interactions. Half Life: 0.8 - 3 hours

Associated Chemicals

Erythromycin stearate; 643-22-1

Erythromycin lactobionate; 3847-29-8

Erythromycin ethyl succinate; 1264-62-6

For more Associated Chemicals (Complete) data for Erythromycin (6 total), please visit the HSDB record page.

Wikipedia

Nitronium_ion

Drug Warnings

In several neonates with infections caused by Ureaplasma urealyticum who received IV administration of erythromycin lactobionate, adverse cardiac effects (e.g., bradycardia, hypotension, cardiac arrest, arrhythmias) requiring cardiopulmonary resuscitation have been reported. Some clinicians state that these adverse effects may depend on serum concentration and/or infusion rate of the drug. It has been suggested that prolonged IV infusion of erythromycin lactobionate (e.g., over 60 minutes) may reduce such adverse cardiac effects. However, it has been suggested that certain individuals may be at increased risk of developing erythromycin-induced adverse cardiac effects and that decreasing the rate of IV infusion may decrease but not eliminate the risk of such effects. Further study is needed to determine the pharmacokinetics and safety of erythromycin lactobionate in neonates. /Erythromycin lactobionate/

Maternal Medication usually Compatible with Breast-Feeding: Erythromycin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/

POTENTIAL ADVERSE EFFECTS ON FETUS: None known. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: None known, although theoretically could cause diarrhea in infant. COMMENTS: Crosses placenta in high doses to fetal level 24% of maternal; breast milk may exceed maternal serum concentration. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /From Table II/

For more Drug Warnings (Complete) data for Erythromycin (17 total), please visit the HSDB record page.

Biological Half Life

... The serum elimination half-life of erythromycin is approximately 1.6 hours.

The serum half-life in normal subjects is 2 hours and in anuric subjects, 4-6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

There are three major erythromycins produced during fermentation, designated A, B, and C; A is the major and most important component.

Antibiotic substance produced by strain of Streptomyces erythreus (Waksman) Waksman & Henrici, found in soil sample from Philippine Archipelago.

... belongs to the macrolide group of antibiotics

Analytic Laboratory Methods

Analyte: erythromycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 215 nm and comparison to standards

Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; ointment; ophthalmic ointment; tablet; topical gel; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; pledget; tablet; topical gel; topical solution); procedure: microbial assay (cylinder-plate method) with comparison to standards (chemical purity)

For more Analytic Laboratory Methods (Complete) data for Erythromycin (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

FLUOROMETRIC METHOD FOR DETERMINING ERYTHROMYCIN IN WHOLE BLOOD OR PLASMA IS PROPOSED USING 1 ML SAMPLES. RESULTS ARE CORRELATED WITH MICROBIOLOGICAL ASSAY.

FLUORIMETRIC DETERMINATION OF ERYTHROMYCIN ETHYLSUCCINATE IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC & EXTRACTION METHOD. METHOD CAPABLE OF DETECTING LESS THAN 0.01 UG/ML OF ERYTHROMYCIN AND ERYTHROMYCIN ETHYL SUCCINATE. /ERYTHROMYCIN ETHYL SUCCINATE/

Storage Conditions

Commercially available erythromycin stearate film-coated tablets should be stored in tight, light-resistant containers at 30 °C or lower. /Erythromycin stearate/

Erythromycin lactobionate powder for injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C. /erythromycin lactobionate/

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Erythromycin may interact with astemizole and terfenadine (both drugs no longer commercially available in the US), resulting in potentially serious adverse cardiovascular effects. Some evidence indicates that erythromycin may alter the metabolism of astemizole and terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system. While erythromycin has been shown to decrease markedly the clearance of the active carboxylic acid metabolite of terfenadine, the effect of the macrolide on unchanged terfenadine concentrations has not been fully elucidated, but appears to show interindividual variation. In studies in extensive metabolizers of dextromethorphan or debrisoquin, erythromycin markedly impaired clearance of the active metabolite of terfenadine in all such individuals but produced measurable effects on unchanged terfenadine in only one-third of these individuals. In addition, erythromycin is known to inhibit the enzyme system responsible for astemizole's metabolism. Prolongation of the QT interval and ventricular tachycardia, including torsades de pointes, have been reported in some patients receiving astemizole or terfenadine concomitantly with erythromycin or the structurally related macrolide troleandomycin (no longer commercially available in the US). Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, when terfenadine and astemizole were commercially available in the US, these antihistamines were contraindicated in patients receiving erythromycin, clarithromycin, or troleandomycin. In addition, concomitant administration of astemizole or terfenadine and azithromycin also was not recommended, although limited data suggested that azithromycin did not alter the metabolism of terfenadine.

Although in vitro studies have shown varying degrees of additive or synergistic effects against some organisms when erythromycin was used in conjunction with penicillins, streptomycin, sulfonamides, rifampin, or chloramphenicol, the clinical importance of these reports has not been established. Antagonism of bactericidal activity has been observed between erythromycin and clindamycin in vitro. In addition, antagonism has been reported when a bacteriostatic drug was administered with a bactericidal drug, but antagonism has not been convincingly documented clinically.

Concomitant use of erythromycin in patients receiving high dosage of theophylline has resulted in decreased clearance of theophylline, elevated serum theophylline concentrations, and a prolonged serum half-life of the bronchodilator. An interaction may be most likely to occur in patients receiving an erythromycin dosage greater than 1.5 g daily for more than 5 days. Patients receiving theophylline should be closely monitored for signs of theophylline toxicity when erythromycin is administered concomitantly; serum theophylline concentrations should be monitored and dosage of the bronchodilator reduced if indicated. Although further study is needed and the clinical importance has not been determined to date, there is some evidence that concomitant administration of erythromycin and theophylline can also result in decreased serum erythromycin concentrations and subtherapeutic concentrations of erythromycin may occur.

For more Interactions (Complete) data for Erythromycin (22 total), please visit the HSDB record page.

Dates

2. Pena-Miller R, Laehnemann D, Jansen G, Fuentes-Hernandez A, Rosenstiel P, Schulenburg H, Beardmore R. When the most potent combination of antibiotics selects for the greatest bacterial load: the smile-frown transition. PLoS Biol. 2013;11(4):e1001540. doi: 10.1371/journal.pbio.1001540. Epub 2013 Apr 23. PMID: 23630452; PMCID: PMC3635860.

3. Maheshwai N. Are young infants treated with erythromycin at risk for developing hypertrophic pyloric stenosis? Arch Dis Child. 2007 Mar;92(3):271-3. doi: 10.1136/adc.2006.110007. PMID: 17337692; PMCID: PMC2083424.

4. Kibwage IO, Hoogmartens J, Roets E, Vanderhaeghe H, Verbist L, Dubost M, Pascal C, Petitjean P, Levol G. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrob Agents Chemother. 1985 Nov;28(5):630-3. doi: 10.1128/aac.28.5.630. PMID: 4091529; PMCID: PMC176346.

5. Lund M, Pasternak B, Davidsen RB, Feenstra B, Krogh C, Diaz LJ, Wohlfahrt J, Melbye M. Use of macrolides in mother and child and risk of infantile hypertrophic pyloric stenosis: nationwide cohort study. BMJ. 2014 Mar 11;348:g1908. doi: 10.1136/bmj.g1908. PMID: 24618148; PMCID: PMC3949411.